3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine 3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine
Brand Name: Vulcanchem
CAS No.: 89868-00-8
VCID: VC17299963
InChI: InChI=1S/C12H12ClN3/c1-16(2)11-8-10(14-15-12(11)13)9-6-4-3-5-7-9/h3-8H,1-2H3
SMILES:
Molecular Formula: C12H12ClN3
Molecular Weight: 233.69 g/mol

3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine

CAS No.: 89868-00-8

Cat. No.: VC17299963

Molecular Formula: C12H12ClN3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine - 89868-00-8

Specification

CAS No. 89868-00-8
Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
IUPAC Name 3-chloro-N,N-dimethyl-6-phenylpyridazin-4-amine
Standard InChI InChI=1S/C12H12ClN3/c1-16(2)11-8-10(14-15-12(11)13)9-6-4-3-5-7-9/h3-8H,1-2H3
Standard InChI Key YJVOHRIWDUUTRN-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC(=NN=C1Cl)C2=CC=CC=C2

Introduction

Structural Identification and Nomenclature

Molecular Architecture

The compound belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. Its IUPAC name, 3-chloro-N,N-dimethyl-6-phenylpyridazin-4-amine, reflects three key substituents:

  • Chlorine at position 3

  • N,N-Dimethylamino group at position 4

  • Phenyl ring at position 6

The molecular formula is C₁₂H₁₂ClN₃, with a molecular weight of 233.697 g/mol and an exact mass of 233.072 g/mol .

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable in public databases, analogs suggest:

  • ¹H NMR: Signals near δ 2.29 ppm for N(CH₃)₂ groups and aromatic protons between δ 7.4–8.7 ppm .

  • Mass Spectrometry: A molecular ion peak at m/z 233.072 (calculated for C₁₂H₁₂ClN₃) .

Synthesis and Reaction Pathways

Original Synthetic Route (Sircar, 1983)

The first reported synthesis by Sircar et al. (1983) involves:

  • Cyclocondensation of a substituted 1,4-diketone with hydrazine to form the pyridazine ring.

  • Chlorination at position 3 using POCl₃ or PCl₅.

  • Amination at position 4 via nucleophilic substitution with dimethylamine .

Key Reaction (simplified):

Diketone intermediate+HydrazinePyridazine coreCl3-Chloro derivative(CH₃)₂NHTarget compound\text{Diketone intermediate} + \text{Hydrazine} \rightarrow \text{Pyridazine core} \xrightarrow{\text{Cl}^-} \text{3-Chloro derivative} \xrightarrow{\text{(CH₃)₂NH}} \text{Target compound}

Modern Modifications

Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes, improving yields from ~70% to >90% . For example:

  • Microwave Cyclization: Irradiation at 150°C for 3 minutes achieves 92% yield in pyridazine ring formation .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight233.697 g/molCalculated
Exact Mass233.072 DaMass spectrometry
LogP (Partition Coefficient)2.863Computational
Polar Surface Area29.02 ŲDreiding model
SolubilityLow in H₂O; high in DMFEstimated

The LogP value indicates moderate lipophilicity, suggesting potential blood-brain barrier permeability. The polar surface area aligns with molecules exhibiting oral bioavailability .

Future Research Directions

  • Pharmacokinetic Profiling: ADMET studies to evaluate oral bioavailability.

  • Structure-Activity Relationships (SAR): Modifying the phenyl group to optimize target binding.

  • Hybrid Molecules: Conjugating with indole moieties to enhance DNA intercalation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator